molecular formula C16H18N2O2S B6645384 1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine

1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine

Cat. No.: B6645384
M. Wt: 302.4 g/mol
InChI Key: UUQSIGROSHDKMM-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine typically involves the reaction of 2,3-dihydroindole with 4-ethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, due to the electron-rich nature of the indole nucleus.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-Ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine can be compared with other indole derivatives, such as:

    1-(4-Methylphenyl)sulfonyl-2,3-dihydroindole: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole: Contains a fluorine atom instead of an ethyl group.

    1-(4-Chlorophenyl)sulfonyl-2,3-dihydroindole: Contains a chlorine atom instead of an ethyl group.

These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their substituents .

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-2,3-dihydroindol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-12-6-8-14(9-7-12)21(19,20)18-11-10-13-4-3-5-15(17)16(13)18/h3-9H,2,10-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQSIGROSHDKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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